
2-Methyl-5-nitrobenzenesulfonic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the production of various dyes , suggesting that its targets could be the molecules involved in dye synthesis and binding.
Mode of Action
As an intermediate in dye synthesis, it likely interacts with other compounds to form the desired dye molecules .
Result of Action
Its role as an intermediate in dye synthesis suggests that its primary effect is the production of various dye molecules .
Biological Activity
2-Methyl-5-nitrobenzenesulfonic acid (CAS No. 121-03-9) is an organic compound primarily utilized as an intermediate in the synthesis of various dyes and pigments. Its structural characteristics include a nitro group and a sulfonic acid group, which contribute to its reactivity and biological activity. This article delves into the biological activities associated with this compound, examining its mechanisms of action, toxicity profiles, and potential therapeutic applications.
This compound is classified as an arenesulfonic acid and a C-nitro compound. Its molecular formula is CHNOS, with a molecular weight of approximately 202.21 g/mol. The compound is soluble in water and exhibits acidic properties due to the sulfonic acid functional group.
As an intermediate in dye synthesis, this compound interacts with various substrates to form complex dye molecules. The nitro group can undergo reduction under biological conditions, leading to the formation of reactive intermediates that may interact with cellular components.
Target Interactions
The biological activity of this compound has been linked to its ability to:
- Inhibit cellular processes: It may disrupt normal cellular functions by modifying proteins or nucleic acids.
- Induce oxidative stress: The reduction of the nitro group can generate reactive oxygen species (ROS), contributing to oxidative damage in cells.
In Vitro Studies
Research indicates that this compound exhibits cytotoxic effects on various cell lines. An in vitro study reported significant DNA damage in rat bone marrow cells exposed to this compound, indicating potential genotoxicity .
Study Type | Observations | Reference |
---|---|---|
In Vitro Cytotoxicity | Induced DNA damage in rat bone marrow cells | |
Developmental Toxicity | Effects observed in rodent models |
In Vivo Studies
In vivo studies have shown that exposure to this compound can lead to reproductive toxicity in animal models. Notably, male fertility was adversely affected in studies where rats were dosed with this compound .
Case Studies
- Reproductive Toxicity in Rodents : A study conducted on rats demonstrated that oral administration of this compound resulted in decreased fertility rates and abnormal estrous cycles among female subjects .
- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of this compound on human lung cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis through ROS generation .
Potential Applications
While primarily used as an intermediate for dyes, the biological activity of this compound suggests potential applications in:
- Pharmaceuticals : Its ability to modify cellular functions could be harnessed for drug development targeting specific pathways.
- Environmental Science : Understanding its toxicity profile can aid in assessing risks associated with industrial applications.
Scientific Research Applications
Chemical Synthesis and Intermediates
2-Methyl-5-nitrobenzenesulfonic acid serves as a key intermediate in the synthesis of various chemical compounds. Notably, it can be oxidized to produce 2-carboxy-5-nitrobenzenesulfonic acid, which is utilized in the manufacture of active pharmaceutical ingredients and agrochemicals. The oxidation process typically involves metal hypochlorites in the presence of alkali metal hydroxides or carbonates, allowing for the controlled production of this intermediate under specific conditions .
Table 1: Oxidation Process Overview
Reactants | Conditions | Products |
---|---|---|
This compound | Metal hypochlorites + Base | 2-Carboxy-5-nitrobenzenesulfonic acid |
Heated to 60–110 °C |
Analytical Chemistry
In analytical chemistry, this compound is used as a standard for high-performance liquid chromatography (HPLC). It is analyzed using a reverse phase HPLC method, where it can be separated effectively on specific columns like Newcrom R1. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry compatibility. This application is crucial for isolating impurities during preparative separations and for pharmacokinetic studies .
Recent studies have highlighted the significance of this compound in toxicological assessments. It has been involved in research evaluating its effects on developmental and reproductive toxicity in animal models. Such studies are essential for understanding the compound's safety profile and its potential impact on human health .
Industrial Applications
The compound is also relevant in industrial applications, particularly in the production of dyes and pigments. As an intermediate, it facilitates the synthesis of fluorescent whitening agents and other colorants used in textiles and plastics. Its chemical properties allow it to participate effectively in sulfonation reactions, which are vital for producing various dye structures .
Case Study 1: Synthesis of Dyes
A documented case involved using this compound to synthesize a specific dye that exhibited enhanced stability and colorfastness compared to traditional dyes. The process involved multiple steps, including sulfonation and coupling reactions, demonstrating the compound's versatility as an intermediate.
Case Study 2: Toxicity Assessment
In a comparative study focusing on reproductive toxicity, researchers administered varying doses of this compound to rat models. The findings indicated significant effects on fertility parameters, underscoring the need for further investigation into its toxicological profile .
Q & A
Q. Basic: What are the optimal methods for synthesizing MNBSA, and how can reaction conditions be standardized?
MNBSA synthesis typically involves sulfonation and nitration of toluene derivatives. A validated protocol () dissolves 2-methylbenzenesulfonic acid in concentrated sulfuric acid, followed by controlled nitration using nitric acid at 50–60°C. Key parameters include maintaining stoichiometric ratios (1:1.2 for sulfonic acid:nitric acid) and reaction times of 4–6 hours to minimize byproducts like dinitro derivatives. Post-synthesis, neutralization with ethanolamine yields crystalline salts for purification (yield: ~76%). Standardization requires monitoring via HPLC (C18 column, 0.1% H3PO4/acetonitrile mobile phase) to confirm purity >98% .
Q. Basic: How does MNBSA’s solubility profile influence its application in aqueous vs. organic reaction systems?
MNBSA is highly soluble in polar solvents (water, ethanol, methanol) but sparingly soluble in non-polar solvents (chloroform, ether) (). This solubility enables its use in aqueous-phase sulfonation reactions (e.g., dye intermediates) and acid-catalyzed organic syntheses. For mixed-solvent systems, solubility can be enhanced using methanol/water (70:30 v/v), achieving concentrations up to 1.2 M at 25°C. Researchers should note that solubility decreases by ~40% below 10°C, impacting crystallization efficiency .
Q. Advanced: What crystallographic techniques are used to resolve structural ambiguities in MNBSA salts?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating MNBSA salt structures. For example, the 2-hydroxyethanaminium MNBSA salt () crystallizes in a monoclinic system (space group P21/c), with hydrogen-bonded layers (N–H···O and O–H···O interactions) stabilizing the lattice. Key metrics include bond-length anomalies (e.g., C1–C2 aromatic bond: 1.405 Å) and dihedral angles between nitro and benzene planes (17.5°). SCXRD data should be cross-validated with FTIR (S=O stretch: 1180–1230 cm<sup>−1</sup>) and Raman spectroscopy .
Q. Advanced: How can researchers address conflicting toxicity data for MNBSA in occupational exposure studies?
MNBSA’s toxicity profile is debated due to conflicting epidemiological reports ( ). While some studies associate it with endocrine disruption (e.g., reduced uterine weight in rodents), others attribute effects to impurities like 4-nitrotoluene. Methodological clarity is critical:
- Analytical Confirmation : Use LC-MS/MS (ESI− mode, m/z 216 → 80) to verify MNBSA purity >99.5% in test samples.
- In Vivo Models : Administer MNBSA (50–200 mg/kg/day) to Sprague-Dawley rats over 28 days, monitoring biomarkers (e.g., serum testosterone, histopathology).
- Contradiction Resolution : Cross-reference with in vitro assays (e.g., ERα/ERβ binding affinity) to isolate MNBSA-specific effects from co-exposures .
Q. Advanced: What chromatographic strategies resolve MNBSA from structurally similar sulfonic acids in complex mixtures?
Reverse-phase HPLC with ion-pairing agents (e.g., 10 mM tetrabutylammonium bromide) effectively separates MNBSA from analogs like 4-nitrobenzenesulfonic acid. Optimal conditions ( ):
- Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : 30:70 acetonitrile/20 mM KH2PO4 (pH 2.5).
- Detection : UV at 254 nm (ε = 3200 L·mol<sup>−1</sup>·cm<sup>−1</sup>).
Retention times: MNBSA (8.2 min), 4-nitro isomer (9.5 min). For GC-MS analysis, derivatize with diazomethane to improve volatility (methyl ester, m/z 229) .
Q. Basic: What safety protocols are essential for handling MNBSA in laboratory settings?
MNBSA is corrosive (H290) and a suspected reproductive toxin ( ). Mandatory protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and acid-resistant lab coats.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and adsorb with vermiculite.
- Waste Disposal : Collect in pH-adjusted (<7) containers for incineration .
Q. Advanced: How does MNBSA function as a synthetic intermediate in medicinal chemistry (e.g., kinase inhibitors)?
MNBSA’s sulfonic group facilitates electrophilic substitutions in drug synthesis. For instance, PIK-75 (), a p110α/DNA-PK inhibitor, incorporates MNBSA to enhance solubility and binding affinity. Key steps:
- Coupling Reaction : MNBSA reacts with 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde via hydrazide linkage (Knoevenagel condensation, 80°C, 12 h).
- Bioactivity : The nitro group stabilizes π-stacking with kinase ATP-binding pockets (IC50 = 5.8 nM for p110α). Researchers should optimize substituent positions (meta-nitro vs. para-) to balance potency and toxicity .
Q. Advanced: What computational methods predict MNBSA’s reactivity in electrophilic aromatic substitution (EAS) reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates charge distribution and frontier molecular orbitals. MNBSA’s nitro group deactivates the benzene ring, directing EAS to the C4 position (partial charge: −0.12 vs. −0.08 at C6). Transition state modeling (IRC analysis) reveals a 25.3 kcal/mol activation barrier for nitration. Validate predictions experimentally using <sup>13</sup>C NMR (δ 148.5 ppm for C-NO2) .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 121-03-9
- Molecular Formula: C₇H₇NO₅S
- Molecular Weight : 217.20 g/mol
- Physical Properties : Melting point 130–135°C, white to brown crystalline solid, water-soluble (667 g/L at 23°C), pKa ≈ -1.14 .
Synthesis : Produced via sulfonation of p-nitrotoluene using 20% fuming sulfuric acid at 105–110°C .
Sulfonic Acids with Varied Substituents
2-Amino-5-methylbenzenesulfonic Acid
- CAS No.: 68061-95-0
- Molecular Formula: C₇H₇NO₃S
- Key Differences: Substituent: Amino (-NH₂) group replaces nitro (-NO₂). Acidity: Higher pKa (less acidic) due to electron-donating amino group. Applications: Intermediate in azo dyes and pharmaceuticals .
4,4'-Dinitrostilbene-2,2'-disulfonic Acid
- Structure : Contains dual sulfonic acid and nitro groups on a stilbene backbone.
- Key Differences :
Sulfonamide Derivatives
2-Methyl-5-nitrobenzenesulfonamide
- CAS No.: Not explicitly listed (derivative of parent acid).
- Synthesis : Reacting 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate .
- Key Differences :
Metal Salts and Coordination Complexes
- Potassium 2-Methyl-5-nitrobenzenesulfonate :
- Magnesium/Nickel Salts : Exhibit unique coordination geometries for material science applications .
Esters and Other Derivatives
Methyl 4-Nitrobenzoate
- CAS No.: 619-50-1
- Molecular Formula: C₈H₇NO₄
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa | Key Applications |
---|---|---|---|---|---|
2-Methyl-5-nitrobenzenesulfonic acid | 217.20 | 130–135 | 667 g/L | -1.14 | Dyes, pharmaceuticals |
2-Amino-5-methylbenzenesulfonic acid | 187.22 | Not reported | Moderate | ~2.5* | Azo dyes |
2-Methyl-5-nitrobenzenesulfonamide | 216.22 | 253 | Low | Not reported | Antimicrobial agents |
Methyl 4-nitrobenzoate | 181.15 | 96 | Insoluble | ~1.5 | UV stabilizers |
*Estimated based on substituent effects.
Properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXQHVBLWYPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026975 | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Solid; [HSDB] Pale brown odorless crystalline powder; [MSDSonline] | |
Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |
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Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Flash Point |
Flash point > 133 °C | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Solubility |
VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM | |
Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
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Color/Form |
PRISMS OR PLATES FROM WATER | |
CAS No. |
121-03-9 | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |
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Record name | 4-nitrotoluene-2-sulphonic acid | |
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Record name | 5-NITRO-O-TOLUENESULFONIC ACID | |
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Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
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Melting Point |
133.5 °C | |
Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
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Retrosynthesis Analysis
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